Pevisone is classified as a topical antifungal and anti-inflammatory medication. Econazole Nitrate belongs to the class of imidazole derivatives, which are known for their antifungal properties by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. Triamcinolone Acetonide is a synthetic corticosteroid that provides anti-inflammatory effects by modulating immune responses and reducing inflammation.
The synthesis of Pevisone involves the formulation of its two active components.
Both components are then combined in a cream base that facilitates topical application, ensuring stability and efficacy upon administration.
The structural representations can be illustrated as follows:
Pevisone's efficacy relies on the chemical interactions of its components with biological targets:
These reactions collectively reduce fungal load while alleviating inflammation associated with skin infections.
The mechanism of action for Pevisone involves both antifungal and anti-inflammatory pathways:
This dual action allows Pevisone to effectively treat conditions such as athlete's foot, jock itch, and other dermatophyte infections complicated by inflammation.
Both compounds exhibit significant stability under normal storage conditions but should be protected from excessive heat or moisture to maintain efficacy.
Pevisone is utilized in various clinical settings for:
Its broad spectrum of activity makes it an essential therapeutic option in dermatology for managing complex skin conditions effectively.
Pevisone® combines two pharmacologically distinct agents: econazole nitrate (1% w/w), an imidazole-derived broad-spectrum antifungal, and triamcinolone acetonide (0.1% w/w), a synthetic glucocorticoid [2] [4]. This dual-active formulation addresses both infectious and inflammatory components of dermatomycoses. Econazole nitrate directly eradicates fungal pathogens, while triamcinolone acetonide suppresses inflammation-driven symptoms (erythema, pruritus, edema). Clinically, this synergy enhances cure rates: In otomycosis, Pevisone® achieved 97.6% cure vs. 73.5% for nystatin monotherapy, attributable to accelerated resolution of inflammation and fungal clearance [8].
Table 1: Comparative Efficacy of Dual-Active vs. Antifungal Monotherapy
Treatment | Clinical Cure Rate (%) | Mycological Cure Rate (%) | Adverse Event Incidence (%) |
---|---|---|---|
Pevisone® (Econazole + Triamcinolone) | 97.6 | 98.2 | 2.4 |
Econazole monotherapy | 81.3 | 85.7 | 3.1 |
Nystatin monotherapy | 73.5 | 76.9 | 59.8 |
Data derived from prospective clinical trials in tinea infections and otomycosis [5] [8]
Econazole nitrate disrupts fungal membrane integrity via dual-targeted inhibition:
Its broad-spectrum coverage includes:
Triamcinolone acetonide exerts potent anti-inflammatory effects via genomic and non-genomic pathways:
This multi-targeted action mitigates inflammation within hours, accelerating symptom relief while econazole eliminates pathogens [4] [8].
Pevisone’s cream formulation overcomes stability challenges through emulsion optimization:
Table 2: Key Physicochemical Properties of Pevisone® Cream
Parameter | Specification | Functional Role |
---|---|---|
Active Ingredients | Econazole nitrate (1%), Triamcinolone acetonide (0.1%) | Antifungal + anti-inflammatory activity |
Emulsifiers | Polyoxyethylene-7-stearate (11–13%), Polyoxyethylene-5-oleate (2.5–3.5%) | Oil-in-water (O/W) emulsion stabilization |
Stabilizers | Octadecanol (4.5–5.5%) | Prevents phase separation; reduces particle size |
Antioxidant | Butylated hydroxyanisole [BHA] (0.01–0.02%) | Prevents oxidative degradation of actives |
Preservative | Benzoic acid (0.08–0.12%) | Microbial growth inhibition |
Particle Size | <5 µm (detectable only at 400x magnification) | Enhances skin penetration and sensory feel |
Formulation data from patent CN101239066A [10]
Critical stability advantages:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7